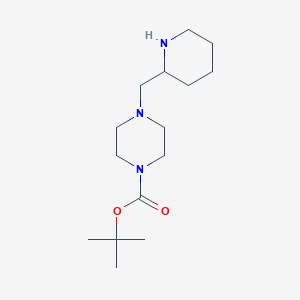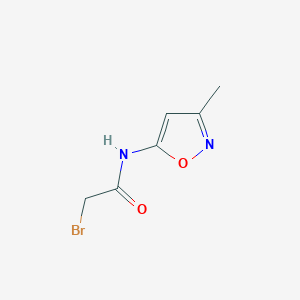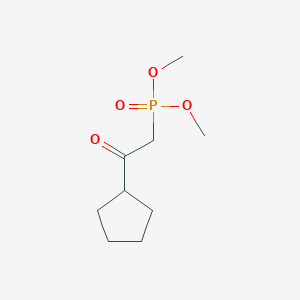
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a quinoline derivative known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine with 1,4-dichlorobutane, followed by subsequent steps to introduce the hydroxyl and carboxylic acid ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as selective crystallization and purification to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s bioactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl groups, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive quinoline derivatives.
Biology: It is used in studies exploring its antimicrobial and antiviral properties.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or interfere with the replication of pathogens, thereby exerting its antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A related compound with similar structural features but different functional groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct biological activities.
Uniqueness
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate stands out due to its unique combination of hydroxyl and carboxylic acid ester groups, which contribute to its diverse bioactivities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6,9,14H,2-5H2,1H3,(H,13,15) |
Clave InChI |
SSDXEBGMPGCZKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)C(CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol](/img/structure/B8665421.png)
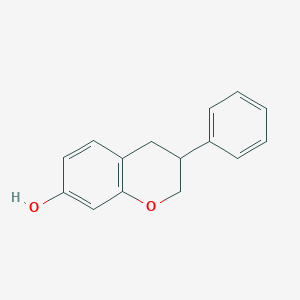

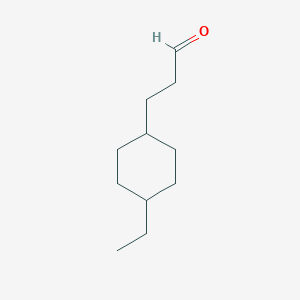
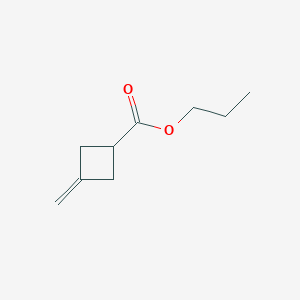
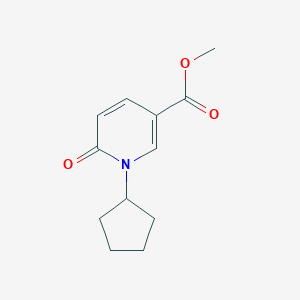
![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)

